molecular formula C23H27NO2 B15207981 (R)-2-(Benzofuran-6-yl)-N-((5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N-methylethanamine

(R)-2-(Benzofuran-6-yl)-N-((5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N-methylethanamine

Cat. No.: B15207981
M. Wt: 349.5 g/mol
InChI Key: MHPMXTGKTXJIDI-IBGZPJMESA-N
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Description

®-2-(Benzofuran-6-yl)-N-((5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N-methylethanamine is a complex organic compound that features a benzofuran ring and a tetrahydronaphthalene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzofuran-6-yl)-N-((5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N-methylethanamine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Synthesis of the Tetrahydronaphthalene Moiety: This can be synthesized via hydrogenation of naphthalene derivatives.

    Coupling Reactions: The benzofuran and tetrahydronaphthalene intermediates can be coupled using reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.

    Reduction: Reduction reactions can occur at the benzofuran ring or the tetrahydronaphthalene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated rings.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Studies: Compounds with similar structures are often studied for their interactions with biological targets, such as enzymes or receptors.

Medicine

    Pharmacological Research: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Such compounds can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(Benzofuran-6-yl)-N-((5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N-methylethanamine would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Benzofuran-6-yl)-N-methylethanamine: A simpler analog without the tetrahydronaphthalene moiety.

    ®-2-(Benzofuran-6-yl)-N-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N-methylethanamine: A hydroxylated derivative.

Uniqueness

The presence of both the benzofuran and tetrahydronaphthalene moieties in ®-2-(Benzofuran-6-yl)-N-((5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N-methylethanamine may confer unique biological properties, making it a compound of interest for further research.

Properties

Molecular Formula

C23H27NO2

Molecular Weight

349.5 g/mol

IUPAC Name

2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine

InChI

InChI=1S/C23H27NO2/c1-24(13-11-17-9-10-18-12-14-26-23(18)15-17)16-19-5-3-7-21-20(19)6-4-8-22(21)25-2/h4,6,8-10,12,14-15,19H,3,5,7,11,13,16H2,1-2H3/t19-/m0/s1

InChI Key

MHPMXTGKTXJIDI-IBGZPJMESA-N

Isomeric SMILES

CN(CCC1=CC2=C(C=C1)C=CO2)C[C@@H]3CCCC4=C3C=CC=C4OC

Canonical SMILES

CN(CCC1=CC2=C(C=C1)C=CO2)CC3CCCC4=C3C=CC=C4OC

Origin of Product

United States

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